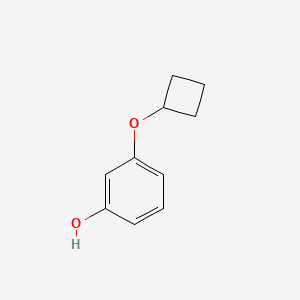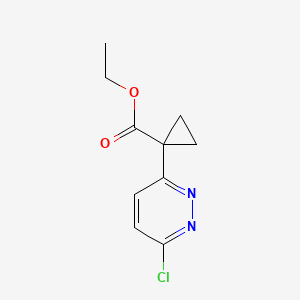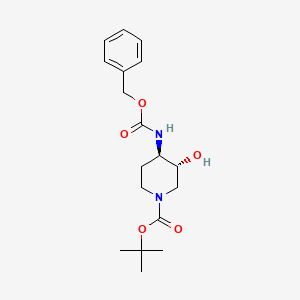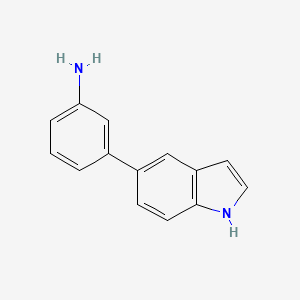
3-(1H-indol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(1H-indol-5-yl)aniline: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The compound features an indole ring system substituted with an aniline group at the 3-position, making it a valuable scaffold in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-indol-5-yl)aniline can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring. Subsequent functionalization at the 3-position with an aniline group can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by selective functionalization. The process requires stringent control of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions are often recycled to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions:
Oxidation: 3-(1H-indol-5-yl)aniline can undergo oxidation reactions to form various quinonoid structures. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form tetrahydroindole derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
科学的研究の応用
Chemistry: 3-(1H-indol-5-yl)aniline is used as a building block in the synthesis of more complex organic molecules. Its indole core is a versatile scaffold for the development of new synthetic methodologies.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the design of bioactive molecules for drug discovery.
Medicine: Due to its biological activities, this compound is explored as a potential therapeutic agent. It serves as a lead compound in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
作用機序
The mechanism of action of 3-(1H-indol-5-yl)aniline involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The compound’s ability to undergo electrophilic substitution also allows it to form covalent bonds with biological macromolecules, further influencing its biological activity.
類似化合物との比較
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness: 3-(1H-indol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other indole derivatives, it combines the reactivity of an aniline group with the indole core, making it a valuable compound for diverse applications in research and industry.
特性
分子式 |
C14H12N2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
3-(1H-indol-5-yl)aniline |
InChI |
InChI=1S/C14H12N2/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-9,16H,15H2 |
InChIキー |
VJJBMQMDVCHFNU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)C2=CC3=C(C=C2)NC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
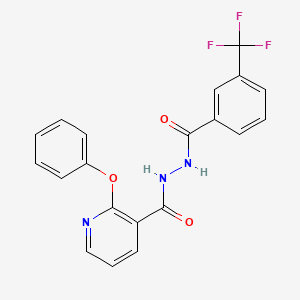
![3-[(4-Fluorobenzoyl)-oxymethyl]-pyridine hydrochloride](/img/structure/B8621007.png)
![Benzenamine, 2-[(methylsulfinyl)methyl]-4-(trifluoromethyl)-](/img/structure/B8621012.png)
![2,2-Diethylbenz[f]isoindolinium bromide](/img/structure/B8621018.png)
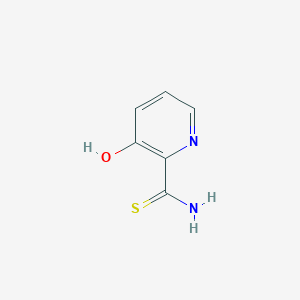
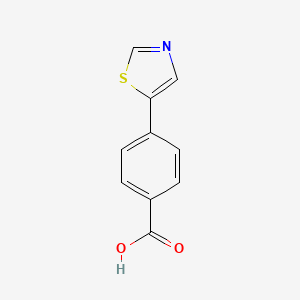
![1H-Isoindole-1,3(2H)-dione, 2-[4-(phenylamino)phenyl]-](/img/structure/B8621058.png)
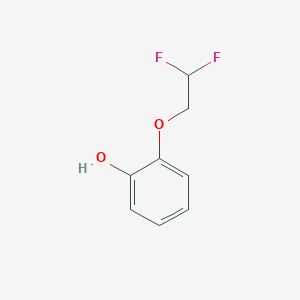
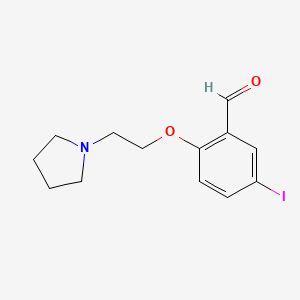
![Benzenamine, N,N-dibutyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B8621087.png)

